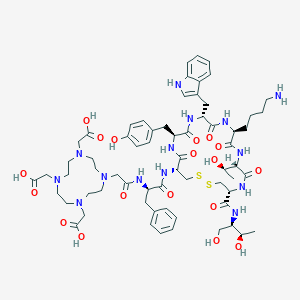
Acutect (TN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acutect (TN) is a radiopharmaceutical compound used primarily for diagnostic imaging. It is a synthetic peptide that binds with high affinity to glycoprotein IIb/IIIa receptors on the surface of activated platelets. This binding property makes it particularly useful for scintigraphic imaging of acute venous thrombosis in the lower extremities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acutect (TN) is prepared by radiolabeling a synthetic peptide with technetium-99m. The process involves the reduction of technetium-99m pertechnetate in the presence of a reducing agent, typically stannous chloride, followed by the addition of the peptide ligand. The reaction is carried out in a sterile aqueous solution under controlled conditions to ensure high radiochemical purity .
Industrial Production Methods: The industrial production of technetium tc 99m apcitide involves the use of a technetium-99m generator, which produces technetium-99m from the decay of molybdenum-99. The technetium-99m is then eluted from the generator and used to label the peptide under sterile conditions. The final product is a sterile, pyrogen-free solution suitable for intravenous injection .
Analyse Des Réactions Chimiques
Types of Reactions: Acutect (TN) primarily undergoes coordination reactions, where the technetium-99m ion forms a complex with the peptide ligand. This complexation is facilitated by the presence of specific functional groups on the peptide that can coordinate with the technetium ion .
Common Reagents and Conditions: The common reagents used in the preparation of technetium tc 99m apcitide include technetium-99m pertechnetate, stannous chloride as a reducing agent, and the synthetic peptide ligand. The reaction is typically carried out in a buffered aqueous solution at a controlled pH to ensure optimal binding and stability of the complex .
Major Products: The major product of the reaction is the technetium tc 99m apcitide complex, which is a stable radiolabeled peptide suitable for diagnostic imaging. Minor impurities may include unbound technetium-99m and other radiochemical species, which are minimized through careful control of reaction conditions and purification steps .
Applications De Recherche Scientifique
Acutect (TN) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the scintigraphic imaging of acute venous thrombosis, allowing for the non-invasive detection and localization of blood clots in the lower extremities . In chemistry, it serves as a model compound for studying the coordination chemistry of technetium-99m and the development of new radiopharmaceuticals . In biology, it is used to study platelet activation and aggregation, providing insights into the mechanisms of thrombus formation . In industry, it is used in the development and testing of new diagnostic imaging agents and technologies .
Mécanisme D'action
Acutect (TN) exerts its effects by binding to glycoprotein IIb/IIIa receptors on the surface of activated platelets. This binding is highly specific and occurs with high affinity, allowing for the targeted imaging of thrombi. The technetium-99m component of the complex emits gamma radiation, which can be detected using scintigraphic imaging techniques such as single-photon emission computed tomography (SPECT). This allows for the visualization of thrombi in the body, providing valuable diagnostic information .
Comparaison Avec Des Composés Similaires
Acutect (TN) is unique among radiopharmaceuticals due to its high specificity for glycoprotein IIb/IIIa receptors and its use in imaging acute venous thrombosis. Similar compounds include technetium tc 99m medronate, technetium tc 99m mebrofenin, and technetium tc 99m pyrophosphate, which are used for different diagnostic purposes such as bone imaging, hepatobiliary imaging, and myocardial imaging, respectively . These compounds differ in their target receptors, mechanisms of action, and clinical applications, highlighting the unique properties and applications of technetium tc 99m apcitide .
Propriétés
Numéro CAS |
178959-14-3 |
|---|---|
Formule moléculaire |
C51H73N17NaO20S5Tc |
Poids moléculaire |
1526.5 g/mol |
Nom IUPAC |
sodium;2-[3-[[2-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[2-[2-(1-amino-1-oxo-3-sulfidopropan-2-yl)imino-2-oxidoethyl]imino-2-oxidoethyl]imino-1-oxidopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetate;hydron;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C51H77N17O19S5.Na.O.Tc/c1-26(69)60-24-91-21-33(46(82)56-12-37(72)54-14-39(74)64-32(18-88)45(53)81)66-42(77)17-58-47(83)34(22-92-25-61-27(2)70)65-40(75)15-55-38(73)13-57-49(85)36-20-90-23-43(78)63-30(10-28-4-6-29(71)7-5-28)50(86)67-35(19-89-9-3-8-52)48(84)59-16-41(76)62-31(11-44(79)80)51(87)68-36;;;/h4-7,30-36,71,88H,3,8-25,52H2,1-2H3,(H2,53,81)(H,54,72)(H,55,73)(H,56,82)(H,57,85)(H,58,83)(H,59,84)(H,60,69)(H,61,70)(H,62,76)(H,63,78)(H,64,74)(H,65,75)(H,66,77)(H,67,86)(H,68,87)(H,79,80);;;/q;+1;;+3/p-4/i;;;1+1 |
Clé InChI |
GOOAASVKYUERHM-SGNQUONSSA-J |
SMILES |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+] |
SMILES isomérique |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[99Tc+3].[Na+] |
SMILES canonique |
[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+] |
| Technetium Tc 99m apcitide is used for scintigraphic imaging of acute venous thrombosis in the lower extremities in patients with signs and symptoms of acute blood clots. | |
Source |
Synthetic |
Stockage |
-20°C |
Synonymes |
(99m)technetium-P280 99mTc-apcitide 99mTc-P280 ACUTECT P280 Tc chelate Tc-99m-P280 technetium Tc 99m apcitide technetium Tc 99m P280 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)




